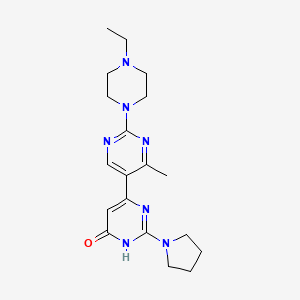
4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 4-oxo-3,4-dihydro-2-quinazoline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress or damage. It has also been suggested that this compound inhibits the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been shown to exhibit potent anti-cancer activity in various in vitro and in vivo studies. Additionally, this compound has been reported to exhibit anti-inflammatory activity and to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and proteases. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been reported to exhibit anti-inflammatory activity and to inhibit the activity of various enzymes, making it a potential candidate for the development of new drugs for the treatment of other diseases.
One of the limitations of using 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone. One of the major areas of research is the development of new anti-cancer drugs based on this compound. Additionally, this compound has been shown to exhibit activity against various enzymes, making it a potential candidate for the development of new drugs for the treatment of other diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been reported using different methods. One of the most common methods involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde and 2-aminobenzophenone hydrazone in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. It has been reported that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of various enzymes.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-24-27-23-25-19-10-6-5-9-18(19)22(28)26-23/h2-14H,15H2,1H3,(H2,25,26,27,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKBJGHSGKXSY-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)

![6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6118409.png)
![[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B6118416.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)
![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B6118444.png)
![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)
![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B6118472.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)